
N-(hexylideneamino)-N-methylformamide
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Overview
Description
N-(hexylideneamino)-N-methylformamide is a chemical compound known for its applications in various scientific fields. It is a derivative of hexanal, an aldehyde, and methylformylhydrazine, a hydrazone. This compound has been studied for its potential carcinogenic properties and its role in inducing tumors in laboratory animals .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(hexylideneamino)-N-methylformamide can be synthesized through the reaction of hexanal with methylformylhydrazine. The reaction typically involves mixing hexanal with an equimolar amount of methylformylhydrazine in an appropriate solvent, such as ethanol or methanol. The reaction is usually carried out at room temperature and may require a catalyst to proceed efficiently .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(hexylideneamino)-N-methylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to hexanal and methylformylhydrazine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Hexanal and methylformylhydrazine.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
N-(hexylideneamino)-N-methylformamide is primarily utilized as a reagent in organic synthesis. It plays a vital role in:
- Amidation Reactions : It is used where traditional formamides may not suffice, facilitating the formation of amides from carboxylic acids and amines.
- Transamidation Processes : The compound can be involved in transamidation reactions, allowing for the exchange of amine groups between different substrates.
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand due to its ability to coordinate with metal ions. This property is particularly useful in:
- Metal Complex Formation : The compound can form stable complexes with various transition metals, which can be applied in catalysis and material science.
Pharmaceutical Applications
The compound's structure allows it to be explored as a potential intermediate in drug synthesis. Its applications include:
- Drug Development : As a building block for synthesizing pharmacologically active compounds, this compound may contribute to the development of new therapeutic agents.
- Anticancer Research : Similar compounds have shown promise in enhancing the efficacy of anticancer drugs by modifying their solubility and bioavailability.
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the use of this compound as an intermediate in synthesizing novel anticancer agents. By modifying its structure, researchers were able to enhance the cytotoxicity against specific cancer cell lines, showcasing its potential in cancer therapy.
Case Study 2: Coordination Complexes
Research on coordination complexes involving this compound revealed its effectiveness as a ligand for palladium and platinum complexes. These complexes exhibited catalytic activity in cross-coupling reactions, highlighting the compound's versatility in catalysis.
Data Table: Comparison of Applications
Application Area | Specific Use | Benefits |
---|---|---|
Organic Synthesis | Amidation and transamidation | Efficient formation of amides |
Coordination Chemistry | Ligand for metal complexes | Enhanced stability and reactivity |
Pharmaceutical | Intermediate for drug synthesis | Potential for improved drug efficacy |
Mechanism of Action
N-(hexylideneamino)-N-methylformamide exerts its effects through various molecular pathways. It is believed to induce oxidative stress and disrupt cellular processes, leading to tumor formation. The compound interacts with cellular proteins and DNA, causing mutations and promoting carcinogenesis .
Molecular Targets and Pathways:
Oxidative Stress: Induces the production of reactive oxygen species (ROS), leading to cellular damage.
DNA Interaction: Binds to DNA and causes mutations, promoting tumor formation
Comparison with Similar Compounds
N-(hexylideneamino)-N-methylformamide is similar to other hydrazones and aldehyde derivatives. Some of the similar compounds include:
Hexanal hydrazone: A derivative of hexanal with similar reactivity.
Methylformylhydrazine: A precursor to hexanal methylformylhydrazone with carcinogenic properties.
Uniqueness: this compound is unique due to its specific combination of hexanal and methylformylhydrazine, which imparts distinct chemical and biological properties. Its ability to induce tumors makes it particularly valuable for cancer research .
Properties
CAS No. |
57590-22-4 |
---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N-[(E)-hexylideneamino]-N-methylformamide |
InChI |
InChI=1S/C8H16N2O/c1-3-4-5-6-7-9-10(2)8-11/h7-8H,3-6H2,1-2H3/b9-7+ |
InChI Key |
QRMNFHXPNKCTAG-VQHVLOKHSA-N |
SMILES |
CCCCCC=NN(C)C=O |
Isomeric SMILES |
CCCCC/C=N/N(C)C=O |
Canonical SMILES |
CCCCCC=NN(C)C=O |
Key on ui other cas no. |
57590-22-4 |
Synonyms |
hexanal methylformylhydrazone HMFH |
Origin of Product |
United States |
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